2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide
Description
The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide (hereafter referred to as Compound A) is a multifunctional acetamide derivative featuring a pyrimidine core substituted with sulfonamide, thiophene, and methylsulfanyl groups. Acetamide derivatives are widely studied for their roles as intermediates in pharmaceuticals and agrochemicals due to their tunable electronic and steric properties .
Properties
IUPAC Name |
2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-[(4-methylsulfanylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S4/c1-26-13-6-4-12(5-7-13)9-20-15(23)11-28-18-21-10-14(17(19)22-18)29(24,25)16-3-2-8-27-16/h2-8,10H,9,11H2,1H3,(H,20,23)(H2,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDKVGDWSCZFSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors through [3+3], [4+2], or [5+1] cyclization processes or domino reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated positions of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its pharmacological activities are being explored for developing new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide involves its interaction with various molecular targets. It is believed to inhibit the activity of certain enzymes and proteins involved in inflammatory and infectious processes . The exact molecular pathways are still under investigation, but it is known to affect the expression and activities of inflammatory mediators such as prostaglandin E₂, inducible nitric oxide synthase, and tumor necrosis factor-α .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocyclic Modifications
Pyrimidine vs. Triazole Derivatives
- Compound A utilizes a pyrimidine ring, whereas analogs such as 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide () replace pyrimidine with a 1,2,4-triazole core. Triazoles often enhance metabolic stability but may reduce hydrogen-bonding capacity compared to pyrimidines, which offer more π-π stacking opportunities .
- N-(diphenylmethyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide () shares the pyrimidine scaffold but introduces a trifluoromethyl group at position 6, increasing hydrophobicity and electron-withdrawing effects compared to Compound A’s amino group at position 4 .
Substituent Variations
- Electron-Donating vs. Electron-Withdrawing Groups: Compound A’s 4-amino group on pyrimidine enhances nucleophilicity and hydrogen-bond donor capacity, contrasting with 6-trifluoromethyl in ’s compound, which is strongly electron-withdrawing .
Physicochemical Properties
Solubility and Lipophilicity
- The methylsulfanyl substituent on the benzyl group in Compound A increases lipophilicity compared to N-(4-fluorophenyl) in ’s analog, which introduces polarity via fluorine .
- Thiophene-sulfonyl groups (Compound A) are more polarizable than pyridinyl () or trifluoromethyl () substituents, affecting solubility in aqueous media .
Hydrogen-Bonding Capacity
- The amino group on pyrimidine (Compound A) and sulfamoyl moiety () serve as hydrogen-bond donors, whereas trifluoromethyl () and cyano groups () act only as acceptors, influencing molecular recognition .
Comparative Data Table
*Estimated using fragment-based methods.
Biological Activity
The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and comparisons with related compounds.
Chemical Structure and Properties
This compound features a unique combination of functional groups:
- Pyrimidine ring : Contributes to its biological activity through interactions with enzymes and receptors.
- Thiophene and sulfonyl groups : Enhance solubility and reactivity, potentially affecting pharmacokinetics.
- Amino group : Provides sites for hydrogen bonding, critical for binding interactions.
The biological activity of this compound primarily involves its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the thiophene and pyrimidine moieties allows the compound to modulate various biochemical pathways.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular responses.
- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing signaling cascades.
In Vitro Studies
Several studies have evaluated the compound's biological activity:
Case Studies
-
Antimicrobial Efficacy
- A study demonstrated that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections caused by resistant strains.
-
Neuroprotection
- In animal models, treatment with the compound resulted in improved cognitive function and reduced motor deficits following neurotoxic injury, indicating its potential as a neuroprotective agent.
Comparison with Similar Compounds
The biological profile of this compound can be compared to other thiophene and pyrimidine derivatives known for their therapeutic properties:
| Compound | Activity | Notes |
|---|---|---|
| 5-Fluorouracil | Anticancer | Well-established in cancer therapy |
| Sulfanilamide | Antimicrobial | Classic sulfonamide antibiotic |
| Thiophene derivatives (e.g., 2,5-dimethylthiophene) | Various biological activities | Less specific than the target compound |
Q & A
Q. What synthetic methodologies are recommended for preparing this compound with high purity?
Answer: The synthesis typically involves a multi-step approach:
Sulfonylation of pyrimidine : React 4-amino-5-mercaptopyrimidine with thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .
Thioether formation : Couple the sulfonylated pyrimidine with 2-chloro-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide using a thiophilic catalyst (e.g., K₂CO₃ in DMF) to form the sulfanyl bridge .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
Q. Key Considerations :
Q. Which analytical techniques are critical for structural characterization?
Answer:
Q. Table 1: Representative Spectroscopic Data
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 8.05 (s, 1H, pyrimidine H), δ 2.55 (s, 3H, SCH₃) | |
| X-ray Diffraction | Space group P2₁/c, Z = 4 | |
| ESI-MS | m/z 495.2 ([M+H]⁺) |
Q. What are the optimal storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C (long-term) or 4°C (short-term) in amber vials to prevent photodegradation .
- Atmosphere : Use inert gas (N₂ or Ar) to minimize oxidation of thioether and sulfonamide groups.
- Solubility : Dissolve in DMSO (50 mM stock) for biological assays; avoid aqueous buffers with high pH (>8) to prevent hydrolysis .
Q. Table 2: Stability Parameters
| Condition | Stability Outcome | Reference |
|---|---|---|
| 25°C (1 week) | >90% purity retained in DMSO | |
| Light exposure | 15% degradation after 48 hours | |
| Aqueous pH 7.4 | Stable for 24 hours |
Advanced Questions
Q. How can reaction conditions be optimized for the sulfonylation step to improve yield?
Answer:
- Design of Experiments (DoE) : Vary temperature (0–40°C), solvent (DMF vs. THF), and base (pyridine vs. Et₃N) to identify optimal parameters.
- Catalytic Additives : Introduce KI (1 equiv) to enhance nucleophilic substitution efficiency .
- Workup Optimization : Quench with ice-cold HCl (pH 4–5) to precipitate the product, minimizing side reactions .
Q. Key Metrics :
Q. How should researchers resolve discrepancies between computational and experimental spectroscopic data?
Answer:
- Tautomerism Check : Use DFT calculations (e.g., Gaussian 16, B3LYP/6-31G*) to predict possible tautomeric forms of the pyrimidine ring that may affect NMR shifts .
- Cross-Validation : Compare IR spectra (C=O stretch: 1680–1700 cm⁻¹) with computational vibrational frequencies .
- Dynamic Effects : Account for solvent polarity (DMSO vs. gas phase) in simulations to align with experimental conditions .
Case Study :
A crystal structure () revealed intramolecular H-bonding (N–H···S), which DFT initially failed to predict. Adjusting solvent models resolved the discrepancy .
Q. What strategies are effective for elucidating biological target-binding mechanisms?
Answer:
- Molecular Docking (AutoDock Vina) : Screen against kinase targets (e.g., EGFR, CDK2) using the pyrimidine-sulfonamide scaffold as a hinge-binding motif .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) with immobilized protein targets (e.g., BSA as a control for nonspecific interactions) .
- Mutagenesis Studies : Replace key residues (e.g., Lys in ATP-binding pockets) to validate binding specificity .
Q. Key Findings :
- The thiophene-sulfonyl group enhances hydrophobic interactions with pocket residues (ΔG ~ –9.5 kcal/mol in docking) .
- Competitive assays with ATP (IC₅₀ ~ 2.5 µM) suggest ATP-site targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
